molecular formula C11H16BrNO B3082120 N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine CAS No. 1119451-23-8

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

Cat. No.: B3082120
CAS No.: 1119451-23-8
M. Wt: 258.15 g/mol
InChI Key: JBQACUJJCAEOPQ-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine: is an organic compound that belongs to the class of amines It features a bromobenzyl group, a methoxyethyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine typically involves the following steps:

    Starting Materials: 2-bromobenzyl chloride, 2-methoxyethylamine, and methylamine.

    Reaction: The reaction usually involves the nucleophilic substitution of 2-bromobenzyl chloride with 2-methoxyethylamine and methylamine under basic conditions.

    Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dehalogenated products or reduced amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine: may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a building block for bioactive molecules.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(2-methoxyethyl)-N-methylamine
  • N-(2-fluorobenzyl)-N-(2-methoxyethyl)-N-methylamine
  • N-(2-iodobenzyl)-N-(2-methoxyethyl)-N-methylamine

Uniqueness

The presence of the bromine atom in N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine might confer unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, which can make the compound more reactive in substitution reactions. Additionally, the methoxyethyl group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQACUJJCAEOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212138
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-23-8
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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